molecular formula C10H15BO3 B1602673 (2-Methyl-4-propoxyphenyl)boronic acid CAS No. 956894-26-1

(2-Methyl-4-propoxyphenyl)boronic acid

Cat. No.: B1602673
CAS No.: 956894-26-1
M. Wt: 194.04 g/mol
InChI Key: MMQDERNOLILBBE-UHFFFAOYSA-N
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Description

(2-Methyl-4-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Propoxy-2-methylphenylboronic acid, also known as (2-Methyl-4-propoxyphenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is significant in the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is stable and environmentally benign, making it suitable for use under a variety of conditions . The exact influence of environmental factors on the compound’s action, efficacy, and stability would depend on the specific conditions of the reaction .

Biochemical Analysis

Biochemical Properties

4-Propoxy-2-methylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the transmetalation process. The nature of these interactions involves the formation of boron-oxygen bonds, which are essential for the catalytic activity of the compound .

Cellular Effects

4-Propoxy-2-methylphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 4-Propoxy-2-methylphenylboronic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 4-Propoxy-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it can inhibit proteases by forming a boron-enzyme complex, which prevents substrate binding and subsequent catalysis. Additionally, 4-Propoxy-2-methylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Propoxy-2-methylphenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 4-Propoxy-2-methylphenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Propoxy-2-methylphenylboronic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

4-Propoxy-2-methylphenylboronic acid is involved in several metabolic pathways, primarily those related to its role as a boronic acid derivative. It interacts with enzymes such as oxidases and transferases, which facilitate its incorporation into metabolic processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, 4-Propoxy-2-methylphenylboronic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins .

Subcellular Localization

4-Propoxy-2-methylphenylboronic acid exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .

Properties

IUPAC Name

(2-methyl-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7,12-13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDERNOLILBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584408
Record name (2-Methyl-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956894-26-1
Record name (2-Methyl-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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